molecular formula C20H27ClN4O3 B4641454 2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide

2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide

Cat. No.: B4641454
M. Wt: 406.9 g/mol
InChI Key: QMMCINLSCOOUOP-UHFFFAOYSA-N
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Description

2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperazine ring, a cyclohexyl group, and a substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methylaniline with ethyl chloroformate to form an intermediate, which is then reacted with cyclohexylamine and piperazine-1-carboxylic acid to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization, distillation, and chromatography are commonly used to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperazine ring and cyclohexyl group provide additional sites for chemical modification, making it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-N-cyclohexyl-3-oxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O3/c1-13-7-8-14(21)11-16(13)24-18(26)12-17-19(27)22-9-10-25(17)20(28)23-15-5-3-2-4-6-15/h7-8,11,15,17H,2-6,9-10,12H2,1H3,(H,22,27)(H,23,28)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMCINLSCOOUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide
Reactant of Route 3
2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide
Reactant of Route 4
2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide
Reactant of Route 5
2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide

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